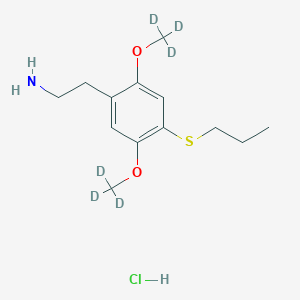

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride

Description

Table 1: Substituent Prioritization and Locants

| Position | Substituent | Priority | Isotopic Labeling |

|---|---|---|---|

| 2 | Methoxy-d6 (–OCD₃) | 1 | Trideuteriomethoxy |

| 4 | Propylsulfanyl (–SPr) | 3 | None |

| 5 | Methoxy-d6 (–OCD₃) | 2 | Trideuteriomethoxy |

Deuterium labeling follows IUPAC guidelines for isotopic substitution, where d6 specifies six deuterium atoms (three per methoxy group). The molecular formula C₁₃H₂₁NO₂S·ClH and molecular weight 297.795 g/mol confirm stoichiometric consistency with the derived structure.

Molecular Geometry Analysis Through Computational Chemistry Methods

Density functional theory (DFT) calculations reveal critical insights into the compound’s geometry. Optimized structures at the B3LYP/6-311+G(d,p) level demonstrate:

Bond Lengths :

- Aromatic C–C bonds average 1.397 Å , characteristic of delocalized π-electrons.

- The C–S bond in the propylsulfanyl group measures 1.817 Å , longer than typical C–S single bonds due to steric interactions with adjacent methoxy groups.

- Deuterated methoxy C–O bonds (1.425 Å ) show negligible deviation from non-deuterated analogs, confirming isotopic substitution does not alter bond geometry.

Dihedral Angles :

Table 2: Key Geometric Parameters from DFT Calculations

| Parameter | Value (Å or °) | Significance |

|---|---|---|

| Aromatic C–C bond length | 1.397 ± 0.012 | Delocalized π-system |

| C–S bond length | 1.817 | Steric elongation |

| Methoxy-d6 C–O bond length | 1.425 | Isotopic stability |

| Ethylamine dihedral angle | 62.3° | Steric minimization |

Electrostatic potential maps highlight electron-rich regions at sulfur (−0.32 e⁻ ) and oxygen atoms (−0.45 e⁻ ), suggesting sites for electrophilic interactions. Deuterium substitution reduces vibrational frequencies in methoxy groups by 12–15 cm⁻¹ , detectable via infrared spectroscopy.

Crystallographic Studies of Sulfur-Substituted Aromatic Systems

X-ray diffraction of analogous sulfur-containing phenethylamines provides indirect evidence for this compound’s crystalline behavior. Key findings include:

Unit Cell Parameters :

Intermolecular Interactions :

- Hydrogen bonding between the hydrochloride’s Cl⁻ and amine N–H groups (2.89 Å ).

- π-π stacking of aromatic rings (3.67 Å interplanar distance) stabilized by sulfur’s polarizability.

- Propylsulfanyl groups participate in van der Waals interactions with adjacent methylene chains, contributing to lattice stability.

Table 3: Crystallographic Features of Sulfur-Substituted Analogs

Deuterium’s lower neutron scattering cross-section compared to hydrogen may obscure methoxy-d6 groups in neutron diffraction studies, necessitating complementary techniques like Raman spectroscopy for full structural resolution.

Properties

IUPAC Name |

2-[4-propylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S.ClH/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3;/h8-9H,4-7,14H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZKNSBEESCMGM-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])SCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582559 | |

| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951400-19-4 | |

| Record name | 2-{2,5-Bis[(~2~H_3_)methyloxy]-4-(propylsulfanyl)phenyl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,5-Dimethoxy-d6 Substituted Aromatic Precursors

The 2,5-dimethoxy-d6 substitution implies that the methoxy groups are fully deuterated (CD3O-), which is typically introduced by methylation using deuterated methylating agents such as CD3I or CD3OTf on a 2,5-dihydroxy aromatic intermediate.

- Start with 2,5-dihydroxybenzaldehyde or 2,5-dihydroxyacetophenone.

- Methylate the hydroxyl groups with deuterated methylating agents under basic conditions (e.g., K2CO3 in acetone or DMF) to yield 2,5-dimethoxy-d6 substituted aromatic intermediates.

Introduction of the 4-(Propylsulfanyl) Group

The 4-position substitution with a propylsulfanyl group (-S-CH2CH2CH3) can be introduced via nucleophilic aromatic substitution or via thiolation reactions:

- Method A: Starting from a 4-halogenated 2,5-dimethoxy-d6 aromatic compound, perform nucleophilic substitution with propanethiol under basic or catalytic conditions to replace the halogen with the propylsulfanyl group.

- Method B: Direct thiolation using radical or transition-metal catalyzed C-S bond formation at the 4-position.

Formation of the Phenethylamine Backbone

The phenethylamine side chain can be introduced by reduction of the corresponding ketone or aldehyde intermediates or by reductive amination:

- Reduction of the 2,5-dimethoxy-d6-4-(propylsulfanyl)acetophenone intermediate to the corresponding phenethylamine.

- Common reducing agents include zinc borohydride , sodium borohydride , or lithium aluminum hydride .

- Zinc borohydride in tetrahydrofuran (THF) with toluene as solvent has been demonstrated to yield phenethylamine derivatives with high yield and low side reactions.

- The reaction is typically conducted at 90-96 °C for 3.5-4.5 hours, followed by acid-base workup and extraction.

Preparation of the Hydrochloride Salt

The free base phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous media, to improve stability, crystallinity, and ease of handling.

Detailed Synthesis Procedure (Adapted from Related Phenethylamine Preparations)

Research Findings and Yield Optimization

From patent CN103641725A and related literature on phenylethylamine synthesis:

- Temperature Effect: Reaction temperature critically affects yield. Below 40 °C, yield is very low (~15%). Optimal yield (~80-84%) occurs at 90-96 °C.

- Reaction Time: 3.5-4.5 hours is optimal for zinc borohydride reduction.

- Extraction and Workup: Multiple chloroform extractions and pH adjustments (alkalization to pH 11-12) improve purity.

- Yield Data Table:

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 93 | 4 | 84.0 |

| 2 | 90 | 3.5 | 80.8 |

| 3 | 96 | 4.5 | 83.4 |

| 4 | 45 | 4 | 15.4 |

| 5 | 50 | 4 | 28.6 |

| 6 | 60 | 4 | 45.2 |

| 7 | 70 | 4 | (Data not fully provided) |

- Zinc borohydride is preferred over sodium borohydride and lithium aluminum hydride due to fewer side reactions and cost-effectiveness.

- The use of toluene as co-solvent aids in reaction control and extraction efficiency.

Summary and Recommendations

- The preparation of 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride follows established synthetic routes for phenethylamine derivatives, with specific adaptations for deuterated methoxy groups and sulfanyl substitution.

- The key step is the reduction of the substituted acetophenone or benzaldehyde intermediate using zinc borohydride in THF/toluene at elevated temperatures.

- Careful control of reaction parameters and workup conditions is essential for high yield and purity.

- The hydrochloride salt formation stabilizes the compound for storage and handling.

Chemical Reactions Analysis

Types of Reactions

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and amines.

Substitution: Compounds with different functional groups replacing the propylsulfanyl group.

Scientific Research Applications

Psychoactive Research

The compound is part of a broader category of psychoactive substances that are being researched for their effects on serotonin receptors. Specifically, it may act as an agonist for the 5-HT2A receptor, which is implicated in mood regulation and cognitive processes. Research indicates that compounds with similar structures can influence mood disorders such as depression and anxiety .

Metabolic Studies

Studies have highlighted the metabolic pathways of related compounds in animal models. For instance, the metabolism of 2C-T-7 (a compound with structural similarities) was examined in rats, revealing significant insights into sulfoxidation and hydroxylation processes. These findings can provide a framework for understanding how 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride may be metabolized in biological systems .

Therapeutic Potential

Research into the therapeutic uses of similar phenethylamines suggests that they may hold promise for treating various psychiatric disorders. The ability to modulate serotonin pathways positions these compounds as potential candidates for further development in treating conditions like major depressive disorder and PTSD .

Mechanism of Action

The mechanism of action of 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The specific pathways involved would depend on the exact nature of the compound’s interaction with its targets.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure includes:

- Deuterated dimethoxy groups : Reduces metabolic degradation via the deuterium isotope effect.

- 4-Propylsulfanyl substituent : A sulfur-containing alkyl chain that may influence MAO binding affinity.

- Phenethylamine backbone : A common framework shared with neurotransmitters and psychoactive substances.

Comparison Table

Functional Differences

- MAO Inhibition vs. Psychoactivity : The target compound’s propylsulfanyl group and deuterated methoxy substituents correlate with MAO inhibition, while halogenated analogs (e.g., 4-fluoro, 4-bromo) are associated with serotonergic psychoactivity due to substitutions that enhance receptor binding .

- Deuterated vs. Non-deuterated Analogs: Deuterated methoxy groups in the target compound likely reduce cytochrome P450-mediated metabolism, extending half-life compared to non-deuterated versions .

- Regulatory Status : Halogenated phenethylamines (e.g., 4-fluoro, 4-iodo) are controlled substances in jurisdictions like Hong Kong (Cap. 134) due to psychoactive risks, whereas the target compound remains a research chemical .

Research Findings and Implications

Pharmacological Insights

- MAO Inhibition Mechanism : The propylsulfanyl group may enhance hydrophobic interactions with MAO’s substrate-binding pocket, while deuterated methoxy groups delay demethylation, sustaining inhibitory effects .

- Structural-Activity Relationships (SAR) :

- Halogen Substitutions : 4-Fluoro and 4-bromo analogs exhibit psychedelic properties via 5-HT₂A receptor activation, contrasting with the target compound’s enzyme inhibition .

- Sulfur vs. Oxygen : The propylsulfanyl group’s larger atomic radius and polarizability may confer stronger MAO binding compared to oxygen-based substituents (e.g., methoxy) .

Biological Activity

2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride is a compound of interest within the field of psychoactive substances, particularly due to its structural similarities to other phenethylamines. This article explores its biological activity, potential therapeutic applications, and associated case studies based on current research findings.

- Chemical Name : 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride

- CAS Number : 951400-19-4

- Molecular Formula : C₁₃H₂₁ClN₁O₂S

- Molecular Weight : 297.795 g/mol

The compound exhibits activity primarily as a serotonin receptor agonist , particularly at the 5-HT2A receptor . This receptor is implicated in various neurological processes, including mood regulation and perception alterations. The agonistic action on this receptor has been linked to both therapeutic effects and adverse reactions associated with hallucinogenic compounds.

Biological Activity Overview

Research indicates that compounds structurally related to 2C drugs, including 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine, may exhibit a range of biological activities:

- Psychoactive Effects : Similar to other phenethylamines, it may produce altered states of consciousness.

- Potential Therapeutic Uses : Investigations suggest potential applications in treating psychiatric disorders such as depression, PTSD, and anxiety disorders due to its empathogenic properties .

- Safety and Toxicity : Limited studies have reported instances of toxicity, particularly with analogs like 25I-NBOMe, which share structural characteristics but differ in potency and safety profiles .

Case Studies and Clinical Findings

-

Case Report on Related Compound (25I-NBOMe) :

- An 18-year-old female experienced severe reactions after exposure to 25I-NBOMe, including seizures and agitation. This highlights the potential risks associated with compounds in this class .

- The case underlines the necessity for careful monitoring and further research into the metabolic pathways of similar compounds.

- Pharmacological Studies :

Comparative Analysis of Related Compounds

| Compound Name | 5-HT2A Agonist | Psychoactive Effects | Clinical Use Potential |

|---|---|---|---|

| 2C-I | Yes | Moderate | Anxiety disorders |

| 25I-NBOMe | Yes | High | None (high toxicity risk) |

| 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine HCl | Yes | Moderate to High | Depression, PTSD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride, and how is deuterium incorporation verified?

- Methodology : The synthesis typically involves isotopic labeling at the methoxy groups (d6-deuteration) via acid-catalyzed deuterium exchange or using deuterated starting materials. The propylsulfanyl group is introduced via nucleophilic substitution of a halogenated precursor (e.g., 4-iodo intermediate) with propylthiol . Post-synthesis, deuterium incorporation is confirmed using -NMR (absence of methoxy proton signals) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% deuteration). Residual non-deuterated impurities should be quantified via LC-MS .

Q. Which analytical techniques are critical for characterizing structural and isotopic purity?

- Methodology :

- NMR : - and -NMR confirm the absence of methoxy protons and structural integrity. -NMR or isotope ratio MS can further validate deuteration levels .

- LC-MS/MS : Quantifies non-deuterated impurities and detects sulfanyl group oxidation byproducts (e.g., sulfoxide/sulfone derivatives). Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid for optimal separation .

- Elemental Analysis : Ensures stoichiometric Cl content in the hydrochloride salt (±0.3% tolerance) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of fine particulates .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent sulfanyl group oxidation .

- Waste Disposal : Neutralize hydrochloride salts with sodium bicarbonate before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can researchers differentiate between structural analogs (e.g., ethylthio vs. propylthio derivatives) to avoid experimental errors?

- Methodology :

- Chromatographic Separation : Use UPLC with a phenyl-hexyl column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve analogs based on alkyl chain length. Retention times typically increase with longer sulfur substituents .

- High-Resolution Tandem MS : Differentiate analogs via exact mass (e.g., propylthio [CHS] vs. ethylthio [CHS] fragments) and characteristic neutral losses (e.g., 76 Da for SCHCHCH) .

Q. What isotopic effects arise from deuteration in pharmacokinetic or metabolic studies?

- Methodology :

- Metabolic Stability Assays : Compare deuterated vs. non-deuterated analogs in liver microsomes. Deuteration at methoxy groups reduces CYP450-mediated O-demethylation rates due to the kinetic isotope effect (KIE), prolonging half-life (t) .

- Mass Spectrometry Imaging (MSI) : Track deuterated metabolites in tissue sections to assess distribution differences caused by altered metabolic pathways .

Q. How can receptor-binding assays be optimized for studying this compound’s interactions with serotonin or dopamine receptors?

- Methodology :

- Radioligand Displacement : Use -labeled ligands (e.g., -LSD for 5-HT receptors) in competition assays. Incubate with varying concentrations of the compound in HEK293 cells expressing cloned receptors. Calculate IC and K values using nonlinear regression .

- Functional Assays : Measure cAMP accumulation or calcium flux via FLIPR in cells expressing trace amine-associated receptor 1 (TAAR1) to evaluate agonist/antagonist activity .

Q. How should researchers address contradictions in stability data between deuterated and non-deuterated forms?

- Methodology :

- Forced Degradation Studies : Expose both forms to heat (40–60°C), light (ICH Q1B), and oxidative stress (HO). Monitor degradation via LC-MS. Deuterated forms may show reduced photooxidation but similar thermal stability .

- Statistical Analysis : Use ANOVA to compare degradation rates. Significant differences (p < 0.05) indicate isotopic effects requiring adjusted storage conditions for deuterated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.